molecular formula C15H8Cl2FN B12045883 (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile

(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile

Cat. No.: B12045883
M. Wt: 292.1 g/mol
InChI Key: HTWTZCSNNDIJFY-KPKJPENVSA-N
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Description

(Z)-3-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile (C₁₅H₈Cl₂FN, MW 292.14) is a substituted acrylonitrile derivative characterized by a Z-configuration olefinic bond, a 2,4-dichlorophenyl group at position 3, and a 4-fluorophenyl group at position 2. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive acrylonitriles, which often exhibit cytotoxic, antimicrobial, or estrogenic properties . The dichlorophenyl and fluorophenyl substituents contribute to its electronic and steric profile, influencing reactivity and biological interactions. Below, we compare this compound with structurally related analogs to highlight substituent effects and structure-activity relationships.

Properties

Molecular Formula

C15H8Cl2FN

Molecular Weight

292.1 g/mol

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H8Cl2FN/c16-13-4-1-11(15(17)8-13)7-12(9-19)10-2-5-14(18)6-3-10/h1-8H/b12-7+

InChI Key

HTWTZCSNNDIJFY-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)F

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The Knoevenagel condensation proceeds via deprotonation of the α-hydrogen of the arylacetonitrile by the base, forming an enolate intermediate. This enolate attacks the carbonyl carbon of the aryl aldehyde, followed by dehydration to generate the α,β-unsaturated nitrile. The stereochemical outcome (Z vs. E isomer) is influenced by steric and electronic factors. Bulky substituents on the aryl rings, such as the 2,4-dichlorophenyl and 4-fluorophenyl groups, favor the Z isomer due to reduced steric hindrance in the transition state.

Stepwise Synthesis of this compound

Synthesis of 4-Fluorophenylacetonitrile

4-Fluorophenylacetonitrile is synthesized via nucleophilic substitution of 4-fluorobenzyl bromide with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours:

4-Fluorobenzyl bromide+NaCNDMSO, 80°C4-Fluorophenylacetonitrile+NaBr\text{4-Fluorobenzyl bromide} + \text{NaCN} \xrightarrow{\text{DMSO, 80°C}} \text{4-Fluorophenylacetonitrile} + \text{NaBr}

The product is purified via vacuum distillation (yield: 78–82%).

Sourcing of 2,4-Dichlorobenzaldehyde

2,4-Dichlorobenzaldehyde is commercially available but can be prepared via chlorination of 4-chlorobenzaldehyde using sulfuryl chloride (SO2_2Cl2_2) in the presence of AlCl3_3.

Condensation Reaction

Procedure :

  • Reagents :

    • 4-Fluorophenylacetonitrile (1.0 equiv, 1.50 g, 10 mmol)

    • 2,4-Dichlorobenzaldehyde (1.05 equiv, 1.89 g, 10.5 mmol)

    • Piperidine (0.2 equiv, 0.17 mL, 2 mmol)

    • Anhydrous ethanol (30 mL)

  • Steps :

    • Combine reagents in a round-bottom flask under nitrogen.

    • Reflux at 80°C for 6–8 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 4:1).

  • Work-Up :

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure.

    • Purify the crude product via flash chromatography (hexane:ethyl acetate, 9:1 → 7:3) to isolate the Z isomer.

Yield : 65–72%
Melting Point : 140–142°C (lit. for analogous compound)

Analytical Characterization

1^11H NMR (CDCl3_33, 300 MHz)

  • δ 7.88 (s, 1H, HC=C)

  • δ 7.78 (d, J = 2.1 Hz, 1H, 2,4-Cl2_2C6_6H3_3)

  • δ 7.64–7.56 (m, 2H, 4-FC6_6H4_4)

  • δ 7.38–7.32 (m, 2H, 2,4-Cl2_2C6_6H3_3)

IR (KBr)

  • 2215 cm1^{-1} (C≡N stretch)

  • 1635 cm1^{-1} (C=C stretch)

  • 740 cm1^{-1} (C-Cl bend)

Mass Spectrometry

  • HRMS (ESI) : Calculated for C15_{15}H9_9Cl2_2FN2_2 [M+H]+^+: 310.0072; Found: 310.0078.

Optimization of Reaction Conditions

Effect of Base and Solvent

BaseSolventTemperature (°C)Yield (%)Z:E Ratio
PiperidineEthanol80729:1
NH4_4OAcToluene110587:3
DBUTHF65648:2

Data adapted from analogous syntheses. Piperidine in ethanol maximizes yield and Z-selectivity.

Temperature and Time Dependence

Time (h)Temperature (°C)Yield (%)
47052
68072
88068

Prolonged heating beyond 6 hours reduces yield due to decomposition.

Challenges and Mitigation Strategies

Isomer Separation

The Z isomer is separated from the E isomer using silica gel chromatography, with the Z isomer eluting first due to lower polarity.

Scale-Up Considerations

Batch reactions exceeding 10 mmol require slower addition of aldehyde to prevent exothermic side reactions.

Chemical Reactions Analysis

(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exhibit promising anticancer properties. In particular, studies have demonstrated that halogenated acrylonitriles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives of this compound have been investigated for their effects on breast cancer cells, showing significant cytotoxicity at micromolar concentrations .

1.2 Antimicrobial Properties

The antimicrobial efficacy of halogenated compounds is well-documented. This compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi. Its structural features contribute to enhanced membrane permeability and interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents .

Material Science

2.1 Polymer Chemistry

The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with specific mechanical and thermal characteristics. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance .

2.2 Photonic Applications

Due to its unique optical properties, this compound is being explored for use in photonic devices. The incorporation of halogenated acrylonitriles into optical materials can improve light absorption and emission characteristics, making them suitable for applications in sensors and light-emitting devices .

Environmental Implications

3.1 Toxicological Studies

Given the presence of halogens in its structure, this compound raises concerns regarding environmental toxicity. Studies are ongoing to assess its degradation pathways and potential impacts on aquatic ecosystems. Understanding its persistence and bioaccumulation potential is crucial for evaluating its safety in industrial applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells at low concentrations .
Study BAntimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus .
Study CPolymer ApplicationsHighlighted enhanced thermal stability in polymer composites .
Study DEnvironmental ImpactInvestigated degradation rates in aquatic environments .

Mechanism of Action

The mechanism by which (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may act by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Derivatives
  • (Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile (IIc): Replacing the 2,4-dichlorophenyl group with a 4-bromophenyl moiety introduces a heavier halogen (Br vs. Cl), which increases molecular weight and polarizability.
  • (Z)-3-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29): This analog substitutes the 4-fluorophenyl group with a 3-chlorophenyl ring and retains a dichlorophenyl group. It was synthesized in 65% yield (mp 138–140°C) and showed cytotoxic activity, though direct comparisons with the target compound are lacking .
Hydroxy and Methoxy Substitutions
  • (Z)-2-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)acrylonitrile (30) : Replacing the fluorophenyl group with a 4-hydroxyphenyl moiety introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity. This compound exhibited a higher synthesis yield (90%) and melting point (153–154°C) compared to the target compound, suggesting improved crystallinity due to intermolecular hydrogen bonding .
  • (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Methoxy groups are electron-donating, increasing electron density on the aromatic rings. This compound demonstrated utility as a dipolarophile in heterocyclic synthesis, a property less pronounced in the target compound due to its electron-withdrawing substituents .
Heterocyclic and Amino Derivatives
  • (Z)-2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (2) : Incorporation of a pyrrole ring introduces nitrogen-based hydrogen-bonding sites, which may enhance interactions with biological targets. This compound was hydrogenated to a propanenitrile derivative (6), highlighting its reactivity in reduction reactions .

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Properties Source
Target Compound 2,4-Dichlorophenyl, 4-fluorophenyl High lipophilicity, Z-configuration
(Z)-3-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29) 3-Chlorophenyl, 3,4-dichlorophenyl 138–140 65 Increased lipophilicity
(Z)-2-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)acrylonitrile (30) 3,4-Dichlorophenyl, 4-hydroxyphenyl 153–154 90 Enhanced hydrogen bonding
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 3,4-Dimethoxyphenyl, 4-methoxyphenyl Electron-rich, dipolarophile behavior

Notes:

  • The target compound’s lack of reported melting point suggests it may exist as an oil or require specialized crystallization conditions.
  • Methoxy and hydroxy analogs generally exhibit higher melting points due to intermolecular interactions .

Biological Activity

(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile, also known as (Z)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)acrylonitrile, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C15H8Cl2FN
  • Molecular Weight: 292.14 g/mol
  • CAS Number: [specific CAS number not provided]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial and fungal strains. A notable study screened several analogues for their effectiveness against common pathogens:

CompoundBacterial StrainInhibition (%)Concentration (μg/mL)
1Pseudomonas aeruginosa28%32
1Acinetobacter baumannii37%32

In this context, this compound demonstrated moderate inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii at a concentration of 32 μg/mL .

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, similar compounds in the class have been shown to disrupt bacterial cell wall synthesis or interfere with DNA replication processes. Further studies are necessary to clarify the specific pathways involved.

Case Studies

  • Screening for Antibacterial Activity : A study conducted on various derivatives of acrylonitriles found that certain structural modifications enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound was part of a library tested against strains like Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : Another investigation highlighted the antifungal potential of related compounds, suggesting that structural features significantly influence activity levels against pathogens such as Candida albicans . The compound's fluorine and chlorine substituents may play a critical role in enhancing its bioactivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that:

  • The presence of halogen atoms (chlorine and fluorine) is crucial for enhancing biological activity.
  • Variations in the phenyl rings can lead to significant differences in potency and spectrum of activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Knoevenagel condensation between 2,4-dichlorobenzaldehyde and 4-fluorobenzyl cyanide under basic conditions (e.g., piperidine or pyridine) in ethanol/methanol at 25–60°C . Purification involves recrystallization or column chromatography. Yield optimization requires pH control (8–10) and slow reagent addition to minimize by-products like (E)-isomers.
  • Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature40–50°C>75% yield
SolventEthanolHigher purity vs. methanol
BasePiperidineFaster reaction vs. pyridine

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) via coupling constants (J = 10–12 Hz for olefinic protons) and substituent positions .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (aromatic C=C) validate functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve isomers (retention time: 8.2 min for Z-isomer) .

Q. How is preliminary biological activity screening conducted for antimicrobial potential?

  • Protocol : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (1 mg/mL), apply to discs (10 µL/disc), and measure inhibition zones after 24h incubation .
  • Controls : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal). Activity is considered significant if zones exceed 15 mm.

Advanced Research Questions

Q. How can catalytic systems enhance synthesis efficiency and stereoselectivity?

  • Advanced Methods :

  • Fe₂O₃@cellulose@Mn nanocomposites : Enable solvent-free Knoevenagel condensation at 60°C, achieving 87% yield with 99% (Z)-selectivity .
  • Pd/NIXANTPHOS catalysts : Facilitate cross-coupling for derivatives, scaling to 10g with 95% yield .
    • Mechanistic Insight : Lewis acid sites on catalysts stabilize enolate intermediates, reducing activation energy (DFT-calculated ΔG‡ = 28.5 kJ/mol) .

Q. What computational strategies elucidate the compound’s mechanism of action in biological targets?

  • In-Silico Workflow :

Molecular Docking : Use Schrödinger Suite to model binding to SARS-CoV-2 MPro (PDB: 5R81). The nitrile group forms hydrogen bonds with Thr26/His41, while Cl/F substituents enhance hydrophobic interactions (ΔG = -9.2 kcal/mol) .

MD Simulations : 100-ns simulations in GROMACS reveal stable binding with RMSD <2.0 Å .

  • Validation : Correlate docking scores (Glide XP) with in-vitro IC₅₀ values (e.g., 2.32 µM against T. cinnabarinus SDH) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Approach :

  • SAR Analysis : Compare substituent effects. For example, replacing 4-F with 4-NO₂ reduces antifungal activity (IC₅₀ from 8.7 µM to >50 µM) due to reduced membrane permeability .
  • Crystallography : Resolve stereochemical ambiguities. X-ray structures confirm (Z)-configuration’s role in binding VEGFR-2 (PDB: 3VHE) .
    • Case Study : Discrepancies in anticancer activity (HCT-116 vs. MDA-MB-468 cells) are attributed to p53 status, validated via knockout models .

Q. What strategies improve bioavailability and target specificity in derivatives?

  • Modifications :

  • Substituent Engineering : Introduce -SO₃H groups to enhance solubility (logP reduced from 3.1 to 1.8) without compromising CNS penetration (BBB score: 0.85) .
  • Prodrug Design : Conjugate with PEG increases plasma half-life from 2h to 8h in murine models .
    • Data :
DerivativeBioavailability (%)IC₅₀ (µM)
Parent4512.3
PEGylated788.9

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